![molecular formula C21H28N4O B5527196 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.22631153 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole derivatives, such as the one , have been synthesized and evaluated for their anti-inflammatory activity. For instance, El‐Hawash and El-Mallah (1998) synthesized N-substituted pyrazole carboxamides and thiocarboxamides, demonstrating significant anti-inflammatory activity in vivo. These compounds were found to be less toxic and nearly devoid of ulcerogenic activity compared to conventional drugs like phenylbutazone and indometacin (El‐Hawash & El-Mallah, 1998).
Anticancer Potential
The hybridization of pyrazole and indole moieties has been explored for anticancer applications. Hassan et al. (2021) designed novel pyrazole–indole hybrids as antitumor agents, showing excellent antitumor activity against various cancer cell lines. For example, some compounds exhibited significant inhibition performance against the HepG2 cancer cell line, outperforming the standard reference drug, doxorubicin (Hassan et al., 2021).
Microwave-Assisted Synthesis and Broad Biological Activity
The efficiency of microwave-assisted synthesis of pyrazole derivatives, including tetrazole pyrazole amides, has been highlighted by Hu et al. (2011). These derivatives display a range of biological activities, such as bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Cross-Coupling Reactions in Water
The N-arylation of nitrogen nucleophiles, including pyrazole and indole, has been facilitated by a catalytic system in water, as researched by Teo (2009). This method offers an environmentally friendly and efficient approach to synthesizing N-arylated products, highlighting the versatility of pyrazole derivatives in chemical synthesis (Teo, 2009).
Antimicrobial Activity and Novel Synthesis Approaches
Palkar et al. (2017) synthesized novel analogs of pyrazole derivatives, demonstrating promising antibacterial activity against various bacteria like Staphylococcus aureus and Bacillus subtilis. This study emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).
Synthesis and Biological Activity
Mandour et al. (2012) synthesized novel pyrazole derivatives with potential biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This research underlines the broad spectrum of biological applications for pyrazole derivatives, including the compound (Mandour et al., 2012).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in materials science or as a catalyst, research could focus on improving its performance or finding new applications .
Propriétés
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-13-10-14(2)19-18(11-13)17(5)20(22-19)21(26)24(6)8-7-9-25-16(4)12-15(3)23-25/h10-12,22H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPISVXXBLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CCCN3C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

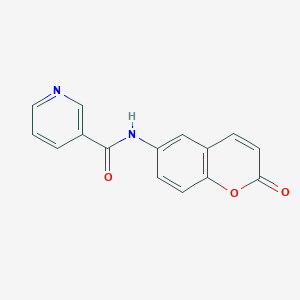

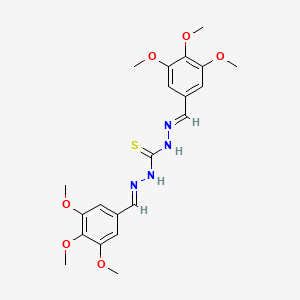
![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)
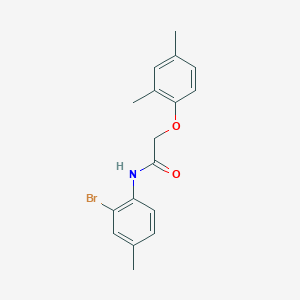
![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

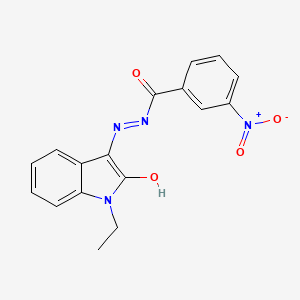
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![N-(4-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5527190.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
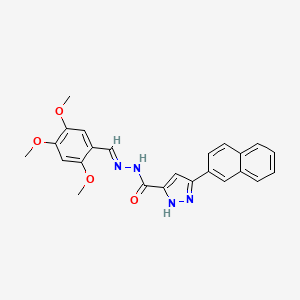
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)